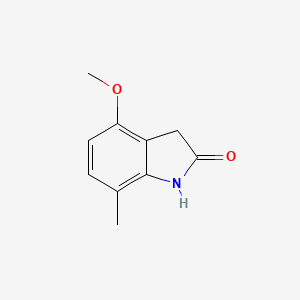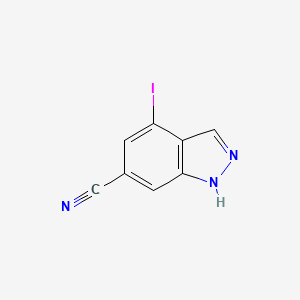
Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris-
描述
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- is a complex organic compound that features a quinoline moiety linked to a triazine core. This compound is notable for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- typically involves the reaction of quinoline derivatives with triazine compounds. One common method includes the substitution of chloride ions in cyanuric chloride with quinoline derivatives in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, often catalyzed by metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for nucleophilic substitution and metal catalysts like zinc trifluoromethanesulfonate for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation reactions can produce quinoline N-oxides .
科学研究应用
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the triazine core can form stable complexes with metal ions, affecting enzymatic activities . These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- is unique due to its combination of quinoline and triazine structures, which endows it with a wide range of chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
2-[4,6-di(quinolin-2-yl)-1,3,5-triazin-2-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N6/c1-4-10-22-19(7-1)13-16-25(31-22)28-34-29(26-17-14-20-8-2-5-11-23(20)32-26)36-30(35-28)27-18-15-21-9-3-6-12-24(21)33-27/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCYKMDPCZMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NC(=N3)C4=NC5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762761 | |
| Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108248-14-2 | |
| Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B3210925.png)







![2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B3210978.png)
![7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3210983.png)




